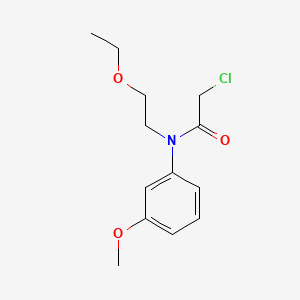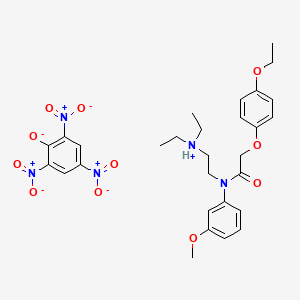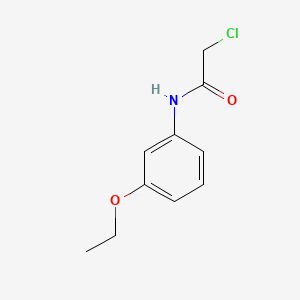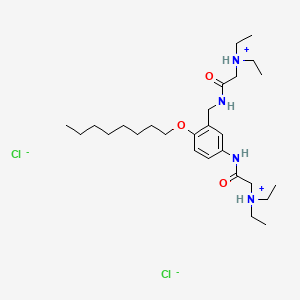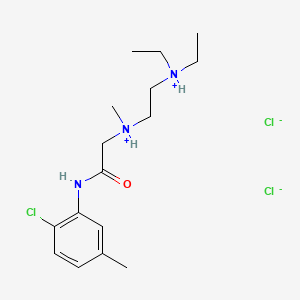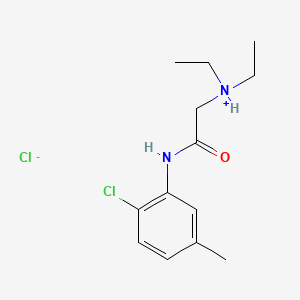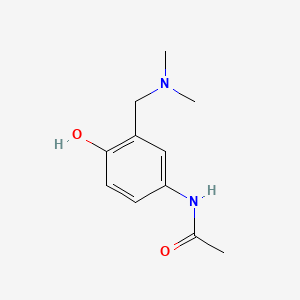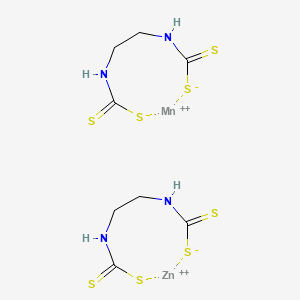
Mancozeb
Overview
Description
Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact . It is a combination of two other dithiocarbamates: maneb and zineb . The mixture controls many fungal diseases in a wide range of field crops, fruits, nuts, vegetables, and ornamentals .
Synthesis Analysis
This compound is a macromolecule containing metal ions that are sparingly soluble in water and not soluble in organic solvents . Therefore, it was completely dissolved in a chelating reagent, 0.25M-EDTA disodium salt, and then derivatized with a CHCl3: C6H14 (3:1) solution of 0.05M-CH3I for the accurate analysis .
Molecular Structure Analysis
The molecular formula of this compound is C8H12MnN4S8Zn . It has an average mass of 541.075 Da and a mono-isotopic mass of 538.749939 Da .
Chemical Reactions Analysis
This compound reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Physical And Chemical Properties Analysis
This compound is a coordination complex of zinc and maneb containing 20% manganese and 2.5% zinc . It is decomposed and is insoluble in water and most organic solvents . It appears as a yellow powder and is decomposed under acid conditions .
Scientific Research Applications
Association with Female Reproductive Health
Mancozeb, a widely used fungicide, has been associated with risks to female reproductive health. A systematic review revealed that this compound could be a hazard for female reproductive health through various mechanisms of action. Further experimental and epidemiological studies are needed to validate these risks definitively (Bianchi et al., 2020).
Impact on Endometrial Epithelial Cells
Research indicates that this compound affects spheroid attachment onto endometrial epithelial cells by downregulating estrogen receptor β and integrin β3. This suggests a potential impact on embryo attachment and endometrial receptivity (Wang et al., 2021).
Effects on Mouse Granulosa Cells
In vitro studies show that this compound induces a dose-dependent toxicity in mouse granulosa cells. This toxicity includes ultrastructural signs of cell degeneration compatible with apoptosis, which could be a major cause of reduced or delayed oocyte maturation in cases of infertility associated with pesticide exposure (Palmerini et al., 2017).
Worsening of Nonalcoholic Fatty Liver Disease
This compound has been found to worsen nonalcoholic fatty liver disease in an in vitro model. It exacerbates fatty acid-induced steatosis and alters cell metabolism and survival in hepatic cells (Pirozzi et al., 2016).
Nanoemulsions for Reduced Toxicity
The nanoencapsulation of this compound and eugenol is proposed as a strategy to overcome the limitations of toxicity, solubility, and instability. Nanoemulsions have been developed and evaluated for safety through various tests, showing potential as a safer alternative for agricultural application (Gündel et al., 2019).
Protective Effects of Resveratrol Against this compound-Induced Apoptosis
Research on mice indicates that resveratrol can alleviate this compound-induced reproductive toxicity, such as decreased fertility and ovary weight. It suggests that resveratrol might correct apoptotic tendency and abnormalities in cellular epigenetic modification caused by this compound (Liu et al., 2016).
Selective Induction of Apoptosis in Cancer Cells
This compound has been shown to selectively induce mitochondrial-mediated apoptosis in human gastric carcinoma cells through reactive oxygen species (ROS) generation, suggesting potential anticancer activity at lower concentrations (Kumar et al., 2019).
Morphotoxic, Cytotoxic, and Genotoxic Potential
This compound demonstrates morphotoxic, cytotoxic, and genotoxic potential in non-target plants, as shown by the Allium assay. This highlights the need for careful monitoring and management of this compound use in agriculture (Fatma et al., 2018).
Electrochemical Characterization for Wastewater Treatment
An electrochemical study on this compound degradation for wastewater treatment found that a novel low-cost electrochemical electrode modified with poly (3,4-ethylene dioxythiophene) and other materials provides a potential technique for environmental monitoring of pesticide detection (Zamora-Sequeira et al., 2019).
Effects on Soil Invertebrates
Research on Brazilian soils shows that this compound affects soil invertebrates, highlighting the environmental impact of its use in agriculture. Different sensitivities were observed among species, emphasizing the need for inclusion of a variety of soil organisms in risk assessments (Carniel et al., 2019).
Enhancement of In Vitro Activities of Endometrial Cells
A study on bone marrow mesenchymal stem cells (BMSCs) suggests they may enhance the in vitro viability of endometrial cells affected by this compound by influencing the PI3K/Akt/mTOR signal transduction pathway (Zeng et al., 2023).
Impairment in Drosophila melanogaster
This compound impairs mitochondrial and bioenergetic activity in Drosophila melanogaster, suggesting mechanisms for its deleterious effects possibly due to the limitation of ATP's availability, necessary for essential cellular processes (Saraiva et al., 2021).
Mitigation of Hepatotoxicity and Genotoxicity in Rats
Curcumin has been found effective in mitigating this compound-induced hepatotoxicity and genotoxicity in rats, suggesting the protective potential of antioxidants against dithiocarbamate pesticide-induced damage in the reproductive system (Saber et al., 2019).
Impact on Olfactory Mucosa in Rats
This compound toxicity studies in rats show adverse effects on the olfactory mucosa and increased IL-6 expression, affecting the development of cell apoptosis and angiogenesis. This suggests potential impacts on the olfactory mechanism (Haznedar et al., 2022).
Reproductive and Developmental Hazards
A systematic review categorizes this compound as a suspected developmental hazard and a presumed reproductive hazard in humans. This underscores the need for more studies linking direct measures of exposure to adverse reproductive and developmental health outcomes (Runkle et al., 2017).
Neurochemical and Morphological Alterations in Mice
Exposure to this compound during development leads to neurochemical and morphological alterations in the hypothalamus of adult mice, indicating its neurotoxicity in developing hypothalamic circuitry critical for maturation of the neuroendocrine system (Morales-Ovalles et al., 2018).
Impact on Hydrochemistry Variables
Research on this compound's stability in aqueous solutions highlights its low stability profile and rapid degradation, with significant effects from pH, temperature, and light on its degradation process. The study emphasizes the environmental risks associated with its degradation (López-Fernández et al., 2017).
Testicular Dysfunction Through Oxidative Stress
This compound induces testicular tissue damage through oxidative stress and apoptosis. The study also found that N-acetylcysteine, an antioxidant, can mitigate this oxidant injury, suggesting protective strategies against reproductive system damage (Mohammadi-Sardoo et al., 2018).
Effects on Steroid Production in Bovine Luteal Cells
This compound affects steroid synthesis in bovine luteal cells, indicating potential adverse effects on livestock reproductive health due to exposure to contaminated plants (Atmaca et al., 2018).
Mechanism of Action
Target of Action
Mancozeb, a widely used fungicide, primarily targets the sulfhydryl groups of amino acids and enzymes within fungal cells . It has been shown to interfere with thyroid functioning through impairment of thyroid hormone synthesis due to inhibition of sodium-iodine symporter (NIS) and thyroid peroxidase (TPO) activity, as well as thyroglobulin expression . It also affects gonadal function by inhibiting sex steroid synthesis due to inhibition of P450scc (CYP11A1), as well as 3β-HSD and 17β-HSD .
Mode of Action
This compound is a non-systemic fungicide with protective and contact action . When fungi come in contact with this compound, it acts on multiple sites in fungal cells, disrupting lipid metabolism, respiration, and production . It reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts lipid metabolism and respiration within fungal cells, leading to a decrease in the production of adenosine triphosphate . It also activates the Nrf2/ARE pathway, leading to bioaccumulation of Mn induced by this compound exposure in fish species . Furthermore, it has been shown to affect cortisol synthesis that may be mediated by modulation of CYP11B1 activity .
Pharmacokinetics
This compound is rapidly absorbed, metabolized, and excreted in mammals. It peaks in whole blood within 1-2 hours of administration, and over 90% of the compound is excreted within 24 hours . The major metabolites are ethylenethiourea (ETU) and ethyleneurea (EU), which further break down to produce CO2 under aerobic conditions .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to cause a drastic reduction of cellular viability while maintaining cell membrane integrity . It also leads to an increase in reactive oxygen species (ROS) levels and the activity of major antioxidant enzymes, such as GPx, GR, and GST . Moreover, it has been associated with adverse reproduction/development effects .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. It has a low potential to volatilize into the air due to its negligible vapor pressure . In water, this compound can be quickly hydrolyzed with a half-life of less than 2 days .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Mancozeb is a macromolecule containing metal ions that are sparingly soluble in water and not soluble in organic solvents . For accurate analysis, it is completely dissolved in a chelating reagent, 0.25M-EDTA disodium salt, and then derivatized with a CHCl3: C6H14 (3:1) solution of 0.05M-CH3I .
Cellular Effects
This compound exposure results in manganese accumulation and Nrf2-related antioxidant responses in the brain of common carp Cyprinus carpio . It induces oxidative stress-related toxicity in rodents and humans .
Molecular Mechanism
This compound reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Dosage Effects in Animal Models
In animal models, specifically in common carp Cyprinus carpio, this compound exposure results in manganese accumulation and Nrf2-related antioxidant responses .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Mancozeb involves the reaction of ethylenebisdithiocarbamate (EBDC) with zinc salt in the presence of a reducing agent.", "Starting Materials": [ "EBDC", "Zinc salt", "Reducing agent" ], "Reaction": [ "EBDC is dissolved in a solvent such as water or methanol.", "Zinc salt is added to the EBDC solution.", "A reducing agent such as sodium borohydride or hydrazine hydrate is added to the reaction mixture to reduce the zinc ion to zinc metal.", "The reaction mixture is stirred at a specific temperature and pressure for a certain period of time.", "The resulting product is filtered and washed with a suitable solvent to remove any impurities.", "The final product is dried and purified to obtain Mancozeb." ] } | |
CAS RN |
8018-01-7 |
Molecular Formula |
C4H6N2S4-2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2 |
InChI Key |
AWYFNIZYMPNGAI-UHFFFAOYSA-L |
Isomeric SMILES |
C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |
impurities |
Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-] |
Appearance |
Solid powder |
boiling_point |
decomposes |
Color/Form |
Powder or crystals from chloroform + alcohol Light-tan solid WHITE POWDER OR CRYSTALS Pale yellow powder Greyish-yellow free-flowing powder Yellowish powde |
density |
Approx 1.74 at 20 °C 1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |
flash_point |
138 °C (280 °F) 137.8 °C (tag open cup) 90 °C 138 °C o.c. 194 °F |
melting_point |
157 °C (decomposes) 172 °C (decomposes) 314.6 °F |
Other CAS RN |
8018-01-7 |
physical_description |
Zineb appears as an off-white powder. Used as a fungicide. Light colored solid; [ICSC] Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] YELLOW POWDER. GREYISH-YELLOW POWDER. An off-white, or pale yellow powder. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |
shelf_life |
Stable under recommended storage conditions. Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture. |
solubility |
less than 1 mg/mL at 77 °F (NTP, 1992) Soluble in carbon disulfide, pyridine Soluble in chloroform Soluble in benzene Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered. In water, about 10 mg/L at 25 °C In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acarie M; Agrox 16D; Blecar MN; Carmazine; Caswell No. 913A; CCRIS 2495; |
vapor_pressure |
0.00000008 [mmHg] VP: 1.0X10-7 mm Hg at 25 °C <7.50X10-8 mm Hg at 20 °C 9.8X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible <7.4x10-8 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
